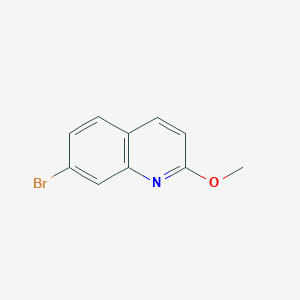

7-溴-2-甲氧基喹啉

描述

7-Bromo-2-methoxyquinoline is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. This compound features a bromine atom at the 7th position and a methoxy group at the 2nd position on the quinoline ring system. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves a modified Conrad-Limpach procedure followed by a nucleophilic non-isotopic exchange . Another example is the synthesis of 6-bromo-3-[2-(6-bromo-2-methoxyquinolin-3-yl)-1,2-diphenylethyl]-2-methoxyquinoline, which was synthesized from a precursor by a coupling reaction . These methods demonstrate the versatility in synthesizing bromo-substituted quinoline derivatives.

Molecular Structure Analysis

The molecular structure of bromoquinoline derivatives has been studied using various analytical techniques. For example, the structure of 7-bromoquinolin-8-ol was established through analysis of intermolecular and weak intramolecular O-H...N hydrogen bonds, which cause the molecules to pack as hydrogen-bonded dimers in the solid state . This highlights the importance of halogenation at specific positions on the quinoline ring, which can influence the molecular packing and interactions.

Chemical Reactions Analysis

Bromoquinolines can undergo a variety of chemical reactions. The regioselective alkoxydehalogenation of dihalogenoquinolines, for example, yields 2-alkoxy-4-halogenoquinolines, demonstrating the reactivity of the halogenated positions on the quinoline ring10. Additionally, the bromination of 2-methoxyquinoline occurs at the 6- and 8-positions, indicating that the presence of a methoxy group can direct the bromination to specific sites on the ring10.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoquinoline derivatives are influenced by the substituents on the quinoline ring. For instance, 8-bromo-7-hydroxyquinoline (BHQ) has increased solubility and low fluorescence, making it useful as a photolabile protecting group for carboxylic acids . The presence of bromine and other substituents can also affect the photolability and quantum efficiency of these compounds, as seen in the comparison with other photolabile groups . The cytotoxic activity of aminoquinones structurally related to marine isoquinolinequinones, including bromo-substituted compounds, has been evaluated, showing that these derivatives possess moderate to high potency against various human tumor cell lines .

科学研究应用

化学合成和修饰

7-溴-2-甲氧基喹啉是一种在各种化学合成和修饰中使用的化合物。例如,它已被用于二氯和二溴喹啉的区域选择性烷氧去卤反应,以产生2-烷氧基-4-卤代喹啉,这是有机化学中至关重要的过程 (Osborne & Miller, 1993)。此外,7-溴-8-甲氧基喹啉被用于合成一种乙烯连接的邻苯二酚/8-羟基喹啉衍生物及其二核镓(III)配合物,突显了它在复杂分子结构创建中的重要性 (Albrecht, Blau, & Röttele, 2000)。

药物化学和药物开发

在药物化学中,7-溴-2-甲氧基喹啉是各种药物开发中的关键中间体。一个例子是它在合成具有潜在抗菌特性的含喹啉基团的新型杂环化合物中的应用 (Hamama, Hassanien, El-Fedawy, & Zoorob, 2015)。此外,它已被用于生产一种新型抗结核药物,表明它在解决重大健康挑战中的潜力 (Sun Tie-min, 2009)。

先进材料和应用

7-溴-2-甲氧基喹啉还在材料科学领域发挥作用。例如,它已参与合成8-溴异喹啉并研究各种化合物的晶体结构,表明它在理解和开发新材料方面的相关性 (Armengol, Helliwell, & Joule, 2000)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

未来方向

属性

IUPAC Name |

7-bromo-2-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-5-3-7-2-4-8(11)6-9(7)12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPAPTVOXJPIHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CC(=C2)Br)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557555 | |

| Record name | 7-Bromo-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-methoxyquinoline | |

CAS RN |

99455-08-0 | |

| Record name | 7-Bromo-2-methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99455-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

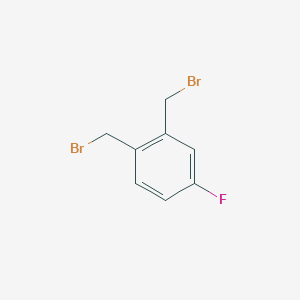

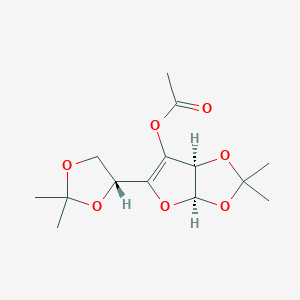

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1339864.png)